molecular formula C17H15ClN2O2 B11125164 N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B11125164
M. Wt: 314.8 g/mol
InChI Key: JECXXSFSORJCRY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-methoxyphenyl group and an indole moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and indole.

    Acylation Reaction: The 3-chloro-4-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.

    Indole Substitution: The N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide is then reacted with indole in the presence of a base (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group.

    N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)propionamide: Contains a propionamide group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-indol-1-ylacetamide

InChI

InChI=1S/C17H15ClN2O2/c1-22-16-7-6-13(10-14(16)18)19-17(21)11-20-9-8-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

JECXXSFSORJCRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32)Cl

Origin of Product

United States

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